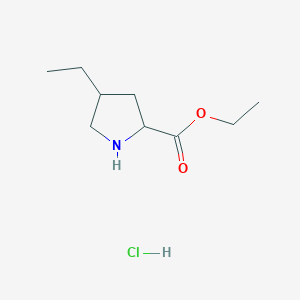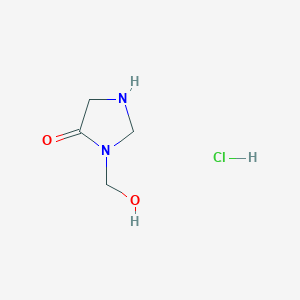![molecular formula C7H16Cl2N2 B6354230 cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 1212256-76-2](/img/structure/B6354230.png)
cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride (OPD) is an organic compound consisting of a pyrrolo[3,4-c]pyridine core with eight hydrogen atoms attached to it. It is a member of the pyrrolo[3,4-c]pyridine family of compounds, and it has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. OPD has been used in the synthesis of various drugs, and it has also been used in lab experiments to study the mechanism of action of certain drugs.
Scientific Research Applications
Cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has been widely used in scientific research and laboratory experiments. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs and anticonvulsants. cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has also been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of these drugs. cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has also been used to study the effects of certain drugs on various cell types, such as cancer cells.
Mechanism of Action
The mechanism of action of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride is not fully understood, but it is believed to be related to its ability to interact with certain proteins and enzymes in the body. cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has been shown to interact with certain proteins and enzymes involved in the regulation of cell growth and differentiation. It has also been shown to interact with certain enzymes involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties. cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has also been shown to have an effect on the metabolism of certain drugs, as well as the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride in laboratory experiments include its availability in large quantities, its cost-effectiveness, and its ease of synthesis. The main limitation of using cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride in laboratory experiments is its lack of specificity, as it can interact with a variety of proteins and enzymes.
Future Directions
The future directions of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs. Additionally, research into the effects of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride on various cell types, such as cancer cells, could lead to new treatments for various diseases. Further research into the interactions between cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride and certain proteins and enzymes could also lead to new therapies for various diseases. Finally, research into the synthesis of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride could lead to new and more cost-effective methods of producing the compound.
Synthesis Methods
Cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride can be synthesized through a two-step process. The first step involves the condensation of 3-amino-1-methyl-1-cyclohexanol with 4-chloro-3-methyl-1-cyclohexanol to form cis-3-amino-4-chloro-1-methyl-1-cyclohexanol. This is followed by the reaction of cis-3-amino-4-chloro-1-methyl-1-cyclohexanol with hydrochloric acid to form cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride. This synthesis method is simple and cost-effective, and it can be used to produce cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride in large quantities.
properties
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXHQOEZADSAF-AUCRBCQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)









